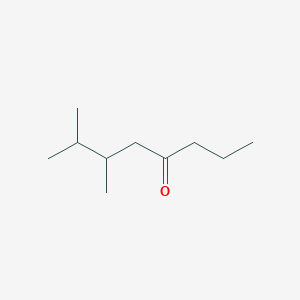
6,7-Dimethyloctan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyloctan-4-one is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its structural features, which include two methyl groups attached to the sixth and seventh carbon atoms of an octane chain, with the carbonyl group located on the fourth carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyloctan-4-one can be achieved through various organic synthesis methods. One common approach involves the aldol condensation of isobutyraldehyde with aliphatic ketones under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbon-carbon bond between the aldehyde and the ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dimethyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products:
Oxidation: Carboxylic acids, esters
Reduction: Alcohols
Substitution: Various substituted ketones or alcohols
Aplicaciones Científicas De Investigación
6,7-Dimethyloctan-4-one has a range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyloctan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or other interactions with active sites of enzymes, influencing their activity. Additionally, the compound may participate in metabolic pathways, undergoing biotransformation to produce active metabolites that exert biological effects.
Comparación Con Compuestos Similares
- 2,7-Dimethyloctan-4-one
- 3,7-Dimethyloctan-4-one
- 4,7-Dimethyloctan-4-one
Comparison: 6,7-Dimethyloctan-4-one is unique due to the specific positioning of its methyl groups and carbonyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
63596-96-3 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
6,7-dimethyloctan-4-one |
InChI |
InChI=1S/C10H20O/c1-5-6-10(11)7-9(4)8(2)3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
IXZYMORPNPARLW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


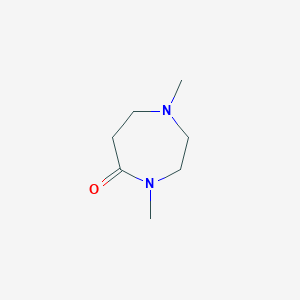


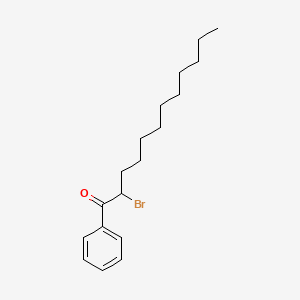
![2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]](/img/structure/B14491072.png)
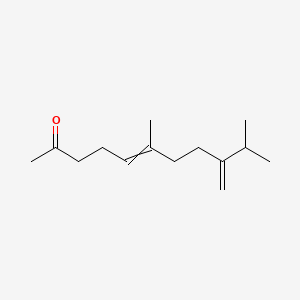
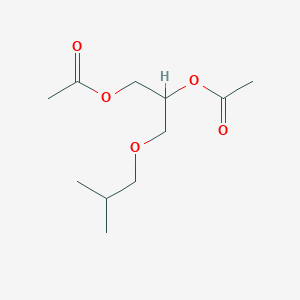

![3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one](/img/structure/B14491102.png)
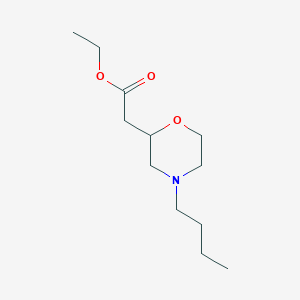
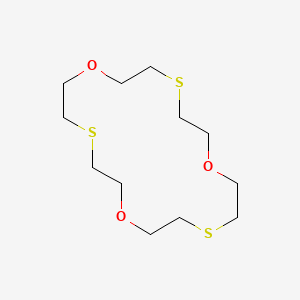
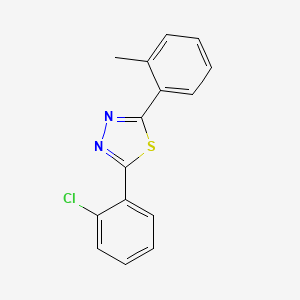

![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
